2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide
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Overview
Description
The compound “2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide” is a complex organic molecule. It contains a benzamide core, which is a common structure in many pharmaceutical drugs . The molecule also contains a methoxy group (OCH3) and a bromine atom, which are common functional groups in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core would likely contribute to the compound’s rigidity, while the methoxy group and bromine atom could influence its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The benzamide core, methoxy group, and bromine atom could all potentially participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
- Urolithin Derivatives : 2-Bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide serves as a building block for synthesizing urolithin derivatives. These compounds have potential health benefits, including antioxidant and anti-inflammatory effects. Researchers explore their use in age-related diseases and metabolic disorders .
- 8-Chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one : This intermediate is relevant in the preparation of various bioactive molecules .
- β-Alanine Moiety for αvβ3 Antagonists : Researchers use 2-bromo-5-methoxybenzoic acid (a derivative of our compound) as a building block for creating αvβ3 integrin antagonists. These molecules play a role in cancer therapy and angiogenesis inhibition .
- Protodeboronation Reactions : Recent studies have explored catalytic protodeboronation of pinacol boronic esters. Although not directly related to our compound, this field highlights the versatility of boronic acids in synthetic methodologies. Researchers have achieved formal methane additions to alkenes using these reactions .
- Somatostatin sst3 Receptor Antagonists : 5-Bromo-2-methoxypyridine, a related compound, contributes to the synthesis of potent and selective somatostatin sst3 receptor antagonists. These molecules have implications in neuroendocrine tumor treatment and diagnostics .
Medicinal Chemistry and Drug Development
Organic Synthesis
Chemical Biology
Catalysis
Pharmacology and Target Identification
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3/c1-9-7-11(20-17-9)5-6-16-14(18)12-8-10(19-2)3-4-13(12)15/h3-4,7-8H,5-6H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPXGSBZUFLSRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C2=C(C=CC(=C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-methoxy-N-(2-(3-methylisoxazol-5-yl)ethyl)benzamide |
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